4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloro-2-methylphenylhydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted triazole derivatives and modified aromatic compounds.
Scientific Research Applications
4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The triazole ring can interact with metal ions, making the compound a potential inhibitor of metalloenzymes. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives, such as:
4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-one: This compound has a carbonyl group instead of a thiol group, which can influence its reactivity and biological activity.
4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thione:
4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-amine: This compound has an amino group instead of a thiol group, which can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of a thiol group with a triazole ring and substituted aromatic rings, providing a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-12(16)8-5-9-13(10)19-14(17-18-15(19)20)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZIUHJUITMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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